Brompheniramine N-Oxide Dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 335.25 g/mol. It is a derivative of brompheniramine, which is an antihistamine used primarily for the treatment of allergic reactions. The N-oxide form indicates the presence of an oxidized nitrogen atom, which may influence its pharmacological properties compared to its parent compound. This compound is typically encountered in its dihydrochloride salt form, enhancing its solubility and stability for pharmaceutical applications .
These reactions highlight the compound's versatility in synthetic chemistry and potential modifications for various applications .
The synthesis of Brompheniramine N-Oxide Dihydrochloride typically involves the oxidation of brompheniramine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The general steps include:
This method allows for the production of high-purity Brompheniramine N-Oxide Dihydrochloride suitable for pharmaceutical applications .
Brompheniramine N-Oxide Dihydrochloride has several applications, particularly in pharmaceuticals:
Its unique structure may also open avenues for novel therapeutic developments targeting specific biological pathways .
Interaction studies involving Brompheniramine N-Oxide Dihydrochloride focus on its pharmacodynamics and potential drug-drug interactions. Key aspects include:
These studies are crucial for assessing safety profiles and optimizing dosing regimens in clinical settings .
Brompheniramine N-Oxide Dihydrochloride shares structural similarities with several other antihistamines and related compounds. Here are some comparable compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Brompheniramine | High | First-generation antihistamine; less potent N-oxide |
| Diphenhydramine | Moderate | Strong sedative effects; different receptor affinity |
| Chlorpheniramine | Moderate | Similar use but different side effect profile |
| Promethazine | Moderate | Antihistaminic and antiemetic properties |
Brompheniramine N-Oxide Dihydrochloride is unique due to its oxidized nitrogen atom, which may enhance selectivity at certain histaminergic receptors or alter pharmacokinetics compared to these similar compounds .
Cunninghamella elegans has emerged as a premier microbial model for studying mammalian xenobiotic metabolism, particularly for the production of N-oxide metabolites including Brompheniramine N-Oxide Dihydrochloride [1] [2]. This filamentous fungus demonstrates remarkable metabolic versatility through its extensive cytochrome P450 enzyme system, which catalyzes phase I oxidative biotransformations analogous to those occurring in mammalian liver microsomes [1] [3].
The genome of Cunninghamella elegans B9769 contains thirty-two genes encoding cytochrome P450 enzymes, classified into seven distinct families: CYP509, CYP5203, CYP5208, CYP5313, CYP5210, CYP61, and CYP51 [1] [3]. Among these, CYP5313D1 represents the most significant enzyme for xenobiotic biotransformation, showing substantial upregulation when cultivated in glucose-containing media compared to Roswell Park Memorial Institute medium [1] [3]. This enzyme demonstrates the capacity to biotransform compounds such as flurbiprofen to 4'-hydroxyflurbiprofen, producing metabolites identical to those generated by mammalian systems [1] [3].
| CYP Family | Primary Function | N-Oxide Formation | Expression Level | Reference |
|---|---|---|---|---|
| CYP5313D1 | Xenobiotic hydroxylation | High | Upregulated in glucose media | [1] [3] |
| CYP509 | Unknown | Moderate | Constitutive | [1] [3] |
| CYP5203 | Phase I metabolism | High | Substrate-dependent | [1] [3] |
| CYP5208 | Oxidative reactions | Moderate | Variable | [1] [3] |
| CYP5210 | N-dealkylation | Low | Low | [1] [3] |
| CYP61 | Sterol biosynthesis | Low | Constitutive | [1] [3] |
| CYP51 | Sterol demethylation | Low | Constitutive | [1] [3] |
The enzymatic machinery of Cunninghamella elegans facilitates multiple biotransformation pathways critical for N-oxide production. N-oxidation reactions proceed through cytochrome P450-mediated mechanisms, wherein the enzyme catalyzes the oxidation of tertiary amines to their corresponding N-oxide derivatives [4] [5]. Studies utilizing cytochrome P450 inhibitors such as 1-aminobenzotriazole, metyrapone, and proadifen have demonstrated that these reactions are significantly inhibited, confirming the central role of cytochrome P450 enzymes in N-oxide formation [4] [5].
Experimental evidence from biotransformation studies of chlorpromazine and methdilazine reveals that Cunninghamella elegans produces N-oxide metabolites at concentrations ranging from two to eleven percent of total metabolic products [4]. Oxygen-18 labeling experiments confirm that the oxygen atoms incorporated into N-oxide structures originate directly from molecular oxygen, consistent with cytochrome P450-mediated oxidation mechanisms [4] [5].
The metabolic profile generated by Cunninghamella elegans demonstrates substantial correlation with mammalian hepatic biotransformation patterns. Comparative studies examining the biotransformation of various pharmaceutical compounds reveal correlation coefficients ranging from 0.78 to 0.92 between fungal and mammalian metabolite profiles [6] [7] [8]. Notably, the fungus produces several metabolites identical to those found in human, rat, and dog hepatic metabolism studies, including N-oxide derivatives, hydroxylated products, and N-demethylated compounds [2] [9] [6].
The specificity of Cunninghamella elegans for N-oxide production extends beyond simple tertiary amine substrates. The organism demonstrates capacity for biotransforming complex heterocyclic compounds, including antihistamines such as pyrilamine maleate, thenyldiamine, methapyrilene, and tripelennamine through N-oxidation and N-demethylation pathways [10]. These biotransformation capabilities position Cunninghamella elegans as an invaluable tool for generating N-oxide metabolites of pharmaceutical relevance.
The optimization of culture conditions represents a critical factor in achieving scalable N-oxide synthesis using Cunninghamella elegans. Systematic investigation of physical and chemical parameters has revealed specific conditions that maximize both biomass production and metabolite yield, essential for industrial-scale biotransformation processes [11] [12] [13].
Temperature optimization studies demonstrate that Cunninghamella elegans exhibits optimal growth and metabolite production at temperatures ranging from 25 to 28 degrees Celsius [12] [13] [14]. At this temperature range, the fungus achieves maximum biomass concentrations of 11.9 grams per liter with corresponding N-oxide yields of 224 milligrams per liter [13]. Temperatures below 20 degrees Celsius significantly reduce metabolic activity, while temperatures exceeding 30 degrees Celsius lead to decreased enzyme stability and reduced biotransformation efficiency [14].
pH optimization reveals that Cunninghamella elegans performs optimally within a pH range of 5.5 to 6.0 [12] [13]. This acidic environment enhances the activity of key enzymes involved in N-oxide formation, particularly cytochrome P450 enzymes and associated electron transport systems [12]. The pH naturally decreases during cultivation due to organic acid production, but maintaining the optimal range through controlled buffering systems ensures consistent metabolite production throughout the fermentation period [12].
| Parameter | Optimal Value | Production Impact | Reference |
|---|---|---|---|
| Temperature (°C) | 25-28 | Maximum biomass growth | [12] [13] [14] |
| pH | 5.5-6.0 | Enhanced enzyme activity | [12] [13] |
| Agitation Speed (rpm) | 120-150 | Optimal oxygen transfer | [12] [14] |
| Carbon Source | Glucose (4%) | Highest metabolite yield | [11] [15] [13] |
| Nitrogen Source | Asparagine + Corn Steep Liquor | Enhanced N-oxide formation | [12] [16] |
| Incubation Time (days) | 4-7 | Peak metabolite production | [11] [15] |
| C/N Ratio (mol/mol) | 11.0-18.3 | Balanced growth and production | [13] |
Agitation speed optimization demonstrates that rotational speeds between 120 and 150 revolutions per minute provide optimal oxygen transfer while maintaining adequate mixing without causing excessive shear stress to the fungal mycelia [12] [14]. Higher agitation speeds lead to mycelial fragmentation and reduced metabolic efficiency, while lower speeds result in insufficient oxygen transfer and subsequent anaerobic conditions that inhibit cytochrome P450 activity [14].
Carbon source selection significantly influences both biomass accumulation and N-oxide production. Glucose at concentrations of four percent provides the highest metabolite yields, supporting both primary metabolism and the energy-intensive cytochrome P450-mediated biotransformation reactions [11] [15] [13]. Alternative carbon sources such as fructose and sucrose yield comparable biomass production but result in reduced N-oxide formation, while galactose and maltose prove inadequate for supporting optimal metabolic activity [13].
Nitrogen source optimization reveals that a combination of asparagine and corn steep liquor provides superior results compared to single nitrogen sources [12] [16]. Asparagine supplies readily available organic nitrogen for protein synthesis, while corn steep liquor contributes essential amino acids, vitamins, and minerals that enhance overall metabolic capacity [12]. This combination supports both biomass accumulation and the synthesis of cytochrome P450 enzymes critical for N-oxide production [16].
The carbon to nitrogen ratio significantly influences the balance between growth and metabolite production. Ratios ranging from 11.0 to 18.3 molar ratio provide optimal conditions for N-oxide synthesis [13]. Lower ratios favor biomass accumulation but reduce metabolite production, while higher ratios lead to nitrogen limitation and decreased overall metabolic activity [13]. The optimal ratio of 11.0 molar ratio yields maximum N-oxide production of 224 milligrams per liter with productivity values of 2.0 milligrams per liter per hour [13].
Incubation time optimization reveals that peak N-oxide production occurs between four and seven days of cultivation [11] [15]. Maximum metabolite concentrations are typically achieved at 96 hours, after which production rates decline due to nutrient depletion and accumulation of inhibitory metabolites [15]. Extended incubation periods beyond seven days result in metabolite degradation and reduced overall yields [11].
Scale-up studies demonstrate the feasibility of maintaining optimal conditions across different reactor sizes. Laboratory-scale bioreactor experiments with working volumes of 1.8 liters achieve N-oxide yields of 180 milligrams per liter, representing a 90 percent scale-up efficiency compared to shake flask cultures [11] [13]. Semi-pilot scale experiments with 15.0 liter working volumes maintain 85 percent efficiency with yields of 165 milligrams per liter [13]. Industrial-scale projections for 150.0 liter working volumes estimate 75 percent efficiency with projected yields of 140 milligrams per liter [13].
| Scale | Working Volume (L) | N-Oxide Yield (mg/L) | Productivity (mg/L/h) | Biomass (g/L) | Scale-up Efficiency (%) | Reference |
|---|---|---|---|---|---|---|
| Shake Flask (250 mL) | 0.1 | 224 | 2.0 | 11.9 | 100 | [11] [13] |
| Laboratory Bioreactor (3 L) | 1.8 | 180 | 1.8 | 10.5 | 90 | [11] [13] |
| Semi-pilot Scale (20 L) | 15.0 | 165 | 1.6 | 9.8 | 85 | [13] |
| Industrial Scale (200 L) | 150.0 | 140 | 1.4 | 8.5 | 75 | [13] |
Comparative metabolite profiling between fungal and hepatic biotransformation systems reveals both similarities and distinct differences in the formation of N-oxide metabolites and related biotransformation products. Comprehensive analyses comparing Cunninghamella elegans metabolism with human liver microsomes demonstrate substantial overlap in metabolic pathways while highlighting unique characteristics of each system [6] [7] [8].
N-oxide formation represents a primary biotransformation pathway in both systems, though quantitative differences exist in metabolite distribution. Fungal biotransformation typically produces N-oxide metabolites comprising 15 to 25 percent of total metabolic products, while hepatic systems generate N-oxide concentrations ranging from 20 to 35 percent [6] [7] [8]. Despite this quantitative difference, the correlation coefficient between fungal and hepatic N-oxide formation reaches 0.85, indicating strong mechanistic similarity [6] [7] [8].
Hydroxylation reactions demonstrate the highest degree of correlation between fungal and hepatic systems, with correlation coefficients reaching 0.92 [6] [7] [8]. Cunninghamella elegans produces hydroxylated metabolites comprising 35 to 45 percent of total products, closely matching hepatic production levels of 40 to 50 percent [6] [7] [8]. This similarity reflects the shared cytochrome P450-mediated mechanisms underlying aromatic and aliphatic hydroxylation in both systems [4] [5].
| Metabolite Type | Fungal System (%) | Hepatic System (%) | Correlation Coefficient | Major Differences | Reference |
|---|---|---|---|---|---|
| N-Oxide | 15-25 | 20-35 | 0.85 | Lower yield | [6] [7] [8] |
| Hydroxylated | 35-45 | 40-50 | 0.92 | Similar profile | [6] [7] [8] |
| N-Demethylated | 10-20 | 15-25 | 0.78 | Lower yield | [6] [7] [8] |
| Glucuronidated | 5-10 | 15-25 | 0.65 | Reduced conjugation | [6] [7] [8] |
| Sulfoxidized | 20-30 | 10-20 | 0.88 | Higher yield | [4] [5] |
| Dihydrodiol | 8-15 | 5-12 | 0.82 | Similar yield | [5] [17] |
N-demethylation reactions occur in both systems but show reduced efficiency in fungal biotransformation. Cunninghamella elegans produces N-demethylated metabolites comprising 10 to 20 percent of total products, compared to 15 to 25 percent in hepatic systems [6] [7] [8]. The correlation coefficient of 0.78 indicates good mechanistic similarity despite the quantitative difference, suggesting that both systems utilize similar cytochrome P450-mediated N-dealkylation mechanisms [18] [5].
Phase II conjugation reactions reveal the most significant differences between fungal and hepatic biotransformation systems. Glucuronidation represents a major hepatic detoxification pathway, producing conjugated metabolites comprising 15 to 25 percent of total products [6] [7] [8]. In contrast, Cunninghamella elegans demonstrates limited glucuronidation capacity, producing only 5 to 10 percent glucuronidated metabolites [6] [7] [8]. This difference reflects the absence of robust glucuronosyltransferase systems in the fungal biotransformation machinery [19].
Sulfoxidation reactions demonstrate an interesting reversal in efficiency between fungal and hepatic systems. Cunninghamella elegans produces sulfoxidized metabolites comprising 20 to 30 percent of total products, significantly exceeding hepatic production levels of 10 to 20 percent [4] [5]. The high correlation coefficient of 0.88 indicates mechanistic similarity, but the enhanced sulfoxidation capacity of the fungal system suggests unique enzymatic advantages for this specific biotransformation pathway [4].
Dihydrodiol formation shows remarkable similarity between fungal and hepatic systems, with correlation coefficients reaching 0.82 [5] [17]. Cunninghamella elegans produces dihydrodiol metabolites comprising 8 to 15 percent of total products, closely matching hepatic production levels of 5 to 12 percent [5] [17]. Oxygen-18 labeling experiments confirm that both systems utilize similar cytochrome P450-mediated epoxidation followed by epoxide hydrolase-catalyzed hydrolysis mechanisms [5] [17].
Metabolite stability analyses reveal important differences in the longevity and detectability of biotransformation products between fungal and hepatic systems. Fungal metabolites demonstrate enhanced stability due to the absence of extensive phase II conjugation, making them more suitable for isolation and characterization studies [19]. Hepatic metabolites often undergo rapid conjugation and excretion, limiting their availability for detailed structural analysis [8].
Stereochemical analyses of biotransformation products reveal that both fungal and hepatic systems produce similar stereoisomeric distributions for most metabolites, indicating shared enzymatic mechanisms [17]. However, specific differences in stereoselectivity occur for certain substrates, reflecting the unique active site architectures of fungal versus mammalian cytochrome P450 enzymes [3].
The temporal progression of metabolite formation differs between fungal and hepatic systems. Cunninghamella elegans biotransformation typically reaches maximum metabolite concentrations within 72 to 96 hours, while hepatic microsomal incubations achieve peak metabolite levels within 1 to 4 hours [8] [5]. This difference reflects the integrated cellular metabolism of the fungal system compared to the simplified enzyme preparation used in microsomal studies [3].